molecular formula C8H7BrO3 B2784328 4-Bromo-2-hydroxy-5-methoxybenzaldehyde CAS No. 40248-63-3; 63272-66-2

4-Bromo-2-hydroxy-5-methoxybenzaldehyde

Cat. No.: B2784328
CAS No.: 40248-63-3; 63272-66-2
M. Wt: 231.045
InChI Key: GOESFKNCRQYFCU-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-methoxybenzaldehyde (CAS 63272-66-2) is a brominated aromatic aldehyde with hydroxyl and methoxy substituents at the 2- and 5-positions, respectively. This compound is structurally characterized by an aldehyde group at position 1, a hydroxyl group at position 2, a bromine atom at position 4, and a methoxy group at position 5 (Figure 1). It is primarily utilized in organic synthesis, coordination chemistry, and as a precursor for pharmaceuticals and dyes. Its purity is typically ≥95%, as noted in commercial catalogs .

Properties

IUPAC Name

4-bromo-2-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOESFKNCRQYFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s chemical and functional properties can be contextualized by comparing it with structurally related brominated hydroxy-methoxybenzaldehydes. Key differences arise from variations in substituent positions, which influence reactivity, stability, and applications.

Structural Isomers

3-Bromo-2-hydroxy-5-methoxybenzaldehyde (CAS 50343-02-7)

  • Substituents : Bromine at position 3, hydroxyl at 2, methoxy at 3.
  • Applications : Used in chelating agents for metal detection (e.g., Pb(II)) due to its ortho-hydroxyl and adjacent methoxy groups, which enhance complexation efficiency .
  • Key Data : Purity ≥97%, molar absorptivity 1.125 × 10⁴ L mol⁻¹ cm⁻¹ for Pb(II) complexes .

5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS 57543-36-9)

  • Substituents : Bromine at position 5, hydroxyl at 2, methoxy at 3.
  • Applications : Intermediate in synthesizing thiosemicarbazones for crystallographic studies .
  • Key Data : Forms stable 1:1 metal complexes (stability constant 5.93 × 10⁶) .

2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS 2973-59-3)

  • Substituents : Bromine at position 2, hydroxyl at 5, methoxy at 4.
  • Key Data : High similarity score (0.91) to 4-Bromo-2-hydroxy-5-methoxybenzaldehyde, suggesting overlapping applications in ligand synthesis .

Functional Analogues

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2)

  • Substituents : Bromine at position 5, hydroxyl at 2, methoxy at 3.
  • Applications : Critical in spectrophotometric Pb(II) determination due to optimal pH sensitivity (pH 7.0–9.0) and λmax at 415 nm .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

  • Substituents : Bromomethyl at position 4, aldehyde at position 1.
  • Safety Profile : Requires stringent handling (e.g., eye flushing for 10–15 minutes upon exposure) due to understudied toxicology .

Comparative Data Table

Compound Name CAS Number Substituent Positions Purity (%) Key Application/Property Reference
This compound 63272-66-2 Br (4), OH (2), OMe (5) 95 Organic synthesis, ligand precursor
3-Bromo-2-hydroxy-5-methoxybenzaldehyde 50343-02-7 Br (3), OH (2), OMe (5) 97 Pb(II) chelation, high molar absorptivity
5-Bromo-2-hydroxy-4-methoxybenzaldehyde 57543-36-9 Br (5), OH (2), OMe (4) 98 Thiosemicarbazone synthesis
2-Bromo-5-hydroxy-4-methoxybenzaldehyde 2973-59-3 Br (2), OH (5), OMe (4) N/A High structural similarity
4-(Bromomethyl)benzaldehyde 51359-78-5 BrCH₂ (4), CHO (1) N/A Hazardous, requires safety protocols

Research Findings and Trends

  • Reactivity: Compounds with hydroxyl groups adjacent to aldehydes (e.g., 2-hydroxy derivatives) exhibit enhanced metal-binding capacity due to keto-enol tautomerism .
  • Synthetic Utility : Positional isomerism (e.g., bromine at 4 vs. 5) significantly impacts regioselectivity in cross-coupling reactions and pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-Bromo-2-hydroxy-5-methoxybenzaldehyde, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves bromination and methoxylation steps under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or undesired side reactions. Reaction temperatures (e.g., 0–60°C) and times (1–24 hours) are optimized based on reagent reactivity. For example, controlled addition of brominating agents (e.g., Br₂ or NBS) to substituted benzaldehyde precursors ensures regioselectivity . Continuous flow processes in industrial settings may enhance yield and purity by minimizing side products .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., aldehyde proton at ~10 ppm, hydroxyl group broadening) and substitution patterns. IR confirms C=O (aldehyde, ~1700 cm⁻¹) and O-H (hydroxyl, ~3200 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Software like SHELXL refines crystal structures, with validation using R-factors (<5% for high-quality data) .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes .
  • Storage : Keep in airtight containers under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in forming Schiff bases?

  • Methodology : The aldehyde group reacts with primary amines (e.g., 4-methoxyaniline) to form Schiff bases via nucleophilic addition-elimination. The electron-withdrawing bromo group and electron-donating methoxy/hydroxy substituents modulate reactivity:

  • Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy.
  • Crystallography : Resolve Schiff base configurations (e.g., trans C=N bonds) and intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodology :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).
  • Analytical Validation : Compare yields via HPLC purity assays. For example, methanol vs. ethanol as solvents may alter crystallization efficiency .
  • Mechanistic Insights : DFT calculations predict intermediates and transition states to identify rate-limiting steps .

Q. What role does this compound play in coordination chemistry and enzyme inhibition studies?

  • Methodology :

  • Ligand Synthesis : The compound acts as a precursor for tridentate ligands in metal complexes (e.g., Cu²⁺, Fe³⁺). Stability constants (log β) are determined via potentiometric titrations .
  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays. IC₅₀ values correlate with substituent effects (e.g., bromo vs. fluoro analogs) .

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